Choline salicylate

Descripción

Propiedades

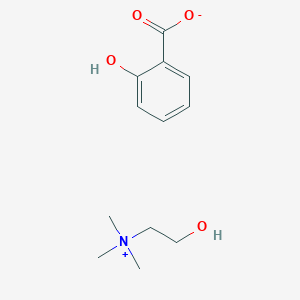

IUPAC Name |

2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C5H14NO/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7/h1-4,8H,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKCHVLMFQVBAA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062103 | |

| Record name | (2-Hydroxyethyl)trimethylammonium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-36-6 | |

| Record name | Choline salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline salicylate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxybenzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxyethyl)trimethylammonium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD510K1IQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Choline Salicylate's Dichotomous Interaction with Cyclooxygenase Enzymes: A Technical Guide

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the nuanced mechanism of action of choline (B1196258) salicylate (B1505791), a non-steroidal anti-inflammatory drug (NSAID), focusing on its differential effects on the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While often categorized as a non-selective COX inhibitor, the pharmacological activity of choline salicylate, mediated through its active metabolite salicylic (B10762653) acid, presents a more complex picture than direct, equipotent inhibition of both isoforms. This document elucidates this intricate mechanism, providing quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Executive Summary

Choline salicylate's anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to its active moiety, salicylic acid. Contrary to the mechanism of many traditional NSAIDs, salicylic acid is a very weak direct inhibitor of both COX-1 and COX-2 enzymatic activity in vitro. The principal mechanism underlying its therapeutic effects, particularly at therapeutic concentrations, is the suppression of COX-2 gene expression. This guide will explore both the weak direct enzymatic inhibition and the more significant transcriptional suppression, providing a comprehensive understanding for researchers in the field.

Direct Enzymatic Inhibition of COX-1 and COX-2 by Salicylic Acid

In vitro studies have consistently demonstrated that salicylic acid is a poor inhibitor of both COX-1 and COX-2. The half-maximal inhibitory concentrations (IC50) are typically in the high micromolar to millimolar range, indicating significantly lower potency compared to other NSAIDs like aspirin (B1665792).[1][2][3] This weak, direct inhibition is thought to contribute minimally to the overall anti-inflammatory effect of choline salicylate at therapeutic doses.

Table 1: In Vitro Inhibitory Activity of Salicylic Acid against COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Notes | Reference(s) |

| Salicylic Acid | >100 | >100 | Generally considered a very weak inhibitor of both isoforms in purified enzyme assays. | [1] |

| Aspirin | ~10 - 170 | ~20 - 250 | For comparison; a non-selective inhibitor with a slight preference for COX-1. | [2][3] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source and substrate concentration.

Some evidence suggests that salicylate may act as a weak competitive inhibitor of arachidonic acid at the active site of COX enzymes, particularly when substrate concentrations are low.[1] However, this direct enzymatic inhibition is readily overcome by increased arachidonic acid levels, which are typical at sites of inflammation.

Transcriptional Suppression of COX-2: The Predominant Mechanism of Action

The more clinically relevant mechanism of action for salicylic acid is its ability to suppress the induction of COX-2 gene expression.[4][5][6] Inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS), trigger signaling cascades that lead to the transcription of the PTGS2 gene, which encodes for COX-2. Salicylic acid intervenes in these pathways, reducing the synthesis of new COX-2 enzyme.

The primary signaling pathway implicated in this transcriptional suppression is the Nuclear Factor-kappa B (NF-κB) pathway.[6]

The NF-κB Signaling Pathway and its Inhibition by Salicylic Acid

Under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation event marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including PTGS2, initiating their transcription.

Salicylic acid is thought to inhibit this pathway by preventing the activation of the IKK complex.[6] By inhibiting IKK, salicylic acid prevents the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and unable to drive the expression of COX-2.

Figure 1. Signaling pathway of salicylic acid-mediated suppression of COX-2 gene expression.

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol provides a general framework for determining the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., salicylic acid) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Prostaglandin (B15479496) E2 (PGE2) enzyme immunoassay (EIA) kit

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Inhibitor Preparation: Prepare a serial dilution of the test compound in the reaction buffer.

-

Reaction Setup: To each well of a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme.

-

Inhibitor Addition: Add the serially diluted test compound to the wells. Include a vehicle control (solvent only).

-

Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a suitable stop solution (e.g., a solution of a potent COX inhibitor or by acidification).

-

PGE2 Quantification: Measure the concentration of PGE2 in each well using a commercial EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Analysis of COX-2 Expression by Western Blotting

This protocol outlines the methodology to assess the effect of salicylic acid on the protein expression levels of COX-2 in a suitable cell line (e.g., RAW 264.7 macrophages or human umbilical vein endothelial cells - HUVEC).

Materials:

-

Cell culture reagents

-

Inducing agent (e.g., LPS or a pro-inflammatory cytokine)

-

Salicylic acid

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against COX-2

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture the cells to a suitable confluency. Pre-treat the cells with various concentrations of salicylic acid for a specified time (e.g., 1 hour) before stimulating with the inducing agent for a further period (e.g., 12-24 hours). Include untreated and vehicle-treated controls.

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Loading Control: Strip the membrane and re-probe with an antibody against a housekeeping protein to ensure equal protein loading.

-

Densitometry Analysis: Quantify the intensity of the COX-2 bands and normalize them to the corresponding loading control bands.

Figure 2. Experimental workflow for Western blot analysis of COX-2 protein expression.

Analysis of COX-2 mRNA Expression by RT-qPCR

This protocol describes the measurement of PTGS2 gene expression levels in response to salicylic acid treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials:

-

Cell culture reagents, inducing agent, and salicylic acid (as in 4.2)

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for PTGS2 and a reference gene (e.g., ACTB or GAPDH)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment: Follow the same procedure as in the Western blot protocol.

-

RNA Extraction and DNase Treatment: Extract total RNA from the treated cells using a commercial kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions containing cDNA, qPCR master mix, and primers for PTGS2 and the reference gene.

-

Run the qPCR reactions in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for PTGS2 and the reference gene in each sample.

-

Calculate the relative expression of PTGS2 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the control.

-

Conclusion

The mechanism of action of choline salicylate, through its active metabolite salicylic acid, is more sophisticated than that of a simple non-selective COX inhibitor. While it does exhibit very weak direct inhibition of both COX-1 and COX-2, its primary anti-inflammatory efficacy stems from the suppression of COX-2 gene expression, predominantly through the inhibition of the NF-κB signaling pathway. This dual mechanism, with a pronounced effect on the inducible inflammatory enzyme, provides a molecular basis for its therapeutic profile. A thorough understanding of this complex interplay is crucial for the rational design and development of future anti-inflammatory agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

- 1. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 2. researchgate.net [researchgate.net]

- 3. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. koreascience.kr [koreascience.kr]

Choline Salicylate as an Ionic Liquid: A Physicochemical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) salicylate (B1505791) ([Ch][Sal]), a salt formed from the combination of the choline cation and the salicylate anion, stands out as a significant member of the Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) class. This technical guide provides an in-depth analysis of the core physicochemical properties of choline salicylate, positioning it as a versatile ionic liquid for advanced pharmaceutical applications. This document outlines its synthesis, presents key quantitative data on its physical and electrochemical properties, details the experimental protocols for their measurement, and illustrates its functional role in drug delivery systems.

Introduction

Ionic liquids (ILs) are salts with melting points below 100 °C, characterized by unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] Choline salicylate, which has a melting point of approximately 49.2–50.0 °C, fits this classification and is of particular interest as it combines a biocompatible cation (choline) with a therapeutically active anion (salicylate), a well-known non-steroidal anti-inflammatory drug (NSAID).[2][3] This dual-functionality makes [Ch][Sal] a prime candidate for innovative drug formulations, offering potential enhancements in solubility, stability, and bioavailability.[2][4] This guide serves as a comprehensive resource on its fundamental physicochemical characteristics.

Synthesis of Choline Salicylate

The synthesis of choline salicylate is typically achieved through a straightforward ion exchange or neutralization reaction.

Synthesis via Ion Exchange

A common laboratory-scale synthesis involves the reaction of choline chloride with sodium salicylate in a suitable solvent like acetone (B3395972).[5] The mixture is stirred and refluxed, leading to the precipitation of sodium chloride. After filtration of the byproduct, the solvent is removed under reduced pressure to yield the final product.[5]

Synthesis via Neutralization

An alternative route is the neutralization reaction between choline hydroxide (B78521) and salicylic (B10762653) acid.[6] Stoichiometric amounts of the acid are added to the choline hydroxide solution. The water formed during the reaction is then removed via vacuum distillation to yield the pure ionic liquid.[7]

Physicochemical Properties

The properties of choline salicylate are summarized below. It is important to note that many of these properties are temperature-dependent and can be influenced by the presence of water or other solutes.[5][8]

General and Thermal Properties

Choline salicylate is a highly hygroscopic, non-toxic, and biodegradable substance.[2][3] It is very soluble in water, ethanol, and acetone but practically insoluble in non-polar organic solvents like ether.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₉NO₄ | - |

| Molar Mass | 241.28 g/mol | - |

| Appearance | Clear, yellowish liquid or white solid | [5] |

| Melting Point | 49.2 - 50.0 °C | [2][9] |

| Decomposition Temperature | Begins at 245 °C (when combined with silica) | [10] |

| Flash Point | 183 °C | [11] |

| pH (10% aq. solution) | ~6.5 | [2][3] |

Density and Viscosity

Density and viscosity are critical parameters for handling and formulation. Like most ionic liquids, the viscosity of choline salicylate is highly dependent on temperature and water content.

| Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Conditions | Reference(s) |

| 298.15 (25 °C) | 1.174 | Not specified | Pure substance | [9] |

| 288.15 - 318.15 | Varies with temp. | Varies with temp. | Aqueous solutions | [5][7] |

Electrochemical Properties

The ionic nature of [Ch][Sal] imparts electrical conductivity, a key property for electrochemical applications and for understanding ion mobility.

| Property | Value (0.5 M aq. solution) | Conditions | Reference(s) |

| Specific Conductance | 0.035 mhos/cm | 25 °C | [12] |

Note: Conductivity is highly dependent on concentration and temperature. Studies on aqueous solutions show that molar conductivity varies with the concentration of [Ch][Sal] and the presence of other solutes.[5][7]

Experimental Protocols

The characterization of choline salicylate's physicochemical properties follows standard methodologies for ionic liquids.

Density and Speed of Sound

-

Methodology: Measurements are typically performed using a high-precision vibrating tube digital densimeter (e.g., Anton Paar DSA 5000).[13] The instrument measures the oscillation period of a U-shaped glass tube filled with the sample. This period is directly related to the density of the sample. The same instrument often measures the speed of sound through the sample.[13]

-

Procedure:

-

Calibrate the densimeter using dry air and double-distilled deionized water following the manufacturer's protocol.[13]

-

Ensure the sample is free of bubbles and properly injected into the measurement cell.

-

Control the temperature using a built-in Peltier thermostat with high precision (e.g., ±0.005 K).[7]

-

Record density and speed of sound data across a range of desired temperatures (e.g., 288.15 K to 318.15 K).[5]

-

Viscosity

-

Methodology: Viscosity is commonly measured using a rolling-ball viscometer (e.g., Anton Paar Lovis 2000 M/ME) or a rotational viscometer.[7] The rolling-ball method measures the time a ball takes to travel through the liquid in an inclined capillary, which is then correlated to viscosity.

-

Procedure:

-

Select a capillary and ball appropriate for the expected viscosity range.

-

Calibrate the instrument with standard viscosity fluids.

-

Inject the sample into the temperature-controlled capillary.

-

Measure the roll time at various inclination angles to ensure accuracy.

-

Record viscosity data across the desired temperature range, as temperature is precisely controlled by a Peltier system.[7]

-

Electrical Conductivity

-

Methodology: A conductivity meter equipped with a dipping conductivity cell with platinized electrodes is used.[7][14] The instrument measures the resistance of the sample between the electrodes.

-

Procedure:

-

Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentration.[14]

-

Immerse the dipping cell into the temperature-controlled sample of choline salicylate.

-

Allow the reading to stabilize.

-

Record the conductivity at various temperatures.

-

Thermal Stability

-

Methodology: Thermal stability is assessed using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. Phase transitions like melting point are determined using Differential Scanning Calorimetry (DSC).[1]

-

Procedure (TGA):

-

Place a small, accurately weighed sample into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The onset temperature of significant mass loss is considered the decomposition temperature.

-

Role in Drug Development and Delivery

As an API-IL, choline salicylate's primary advantage is the covalent linkage of the active salicylate anion to the choline cation, creating a single, liquid-form entity. This structure can overcome formulation challenges associated with solid-state drugs, such as poor solubility and polymorphism.

The choline cation is known to be biocompatible and can enhance penetration through biological membranes.[4] The ionic liquid form can act as a solubilizer for other poorly soluble drugs, enabling the development of dual-drug delivery systems.[4][15] Studies have highlighted its use in transdermal, topical, and oral delivery systems, where its properties can lead to improved drug stability and bioavailability.[4]

Conclusion

Choline salicylate is a compelling example of an Active Pharmaceutical Ingredient-Ionic Liquid, possessing a unique and advantageous set of physicochemical properties. Its low melting point, solubility profile, and inherent biological activity make it a highly attractive compound for modern pharmaceutical formulation. The data and protocols presented in this guide offer a foundational resource for researchers and developers aiming to leverage the potential of choline salicylate in creating next-generation therapeutic systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical and experimental investigation of hydration behavior of choline salicylate ionic liquid in the presence of L- glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semarakilmu.com.my [semarakilmu.com.my]

- 7. Unraveling the effect of choline-based choline based ionic liquids on the physicochemical properties and taste behavior of D( +)-glucose in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. US3965263A - Choline salicylate compositions and methods for achieving analgesia - Google Patents [patents.google.com]

- 11. 2016-36-6 CAS MSDS (Choline salicylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. US3947491A - Stabilized choline salicylate compounds - Google Patents [patents.google.com]

- 13. The role of choline-based ionic liquids in modulating the thermophysical properties of d-fructose solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

Technical Guide: Synthesis of Choline Salicylate from Choline Chloride and Sodium Salicylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of choline (B1196258) salicylate (B1505791), a non-steroidal anti-inflammatory drug (NSAID), from the precursor compounds choline chloride and sodium salicylate. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the synthesis workflow and mechanism of action.

Introduction

Choline salicylate is an ionic salt combining the quaternary ammonium (B1175870) cation, choline, with the salicylate anion.[1] It is classified as a non-steroidal anti-inflammatory drug (NSAID) and is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[2][3] The salicylate moiety acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) which mediate inflammation and pain.[1][4][5] Choline salicylate is noted for its high water solubility, a characteristic that makes it suitable for various pharmaceutical formulations, including oral solutions and topical gels.[2][6] This guide focuses on a widely cited and practical method for its synthesis via a salt metathesis reaction between choline chloride and sodium salicylate in an organic solvent.

Key Physicochemical Properties of Choline Salicylate:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉NO₄ | [7] |

| Molecular Weight | 241.28 g/mol | [6][7] |

| Appearance | White, crystalline, hygroscopic solid | [6] |

| Melting Point | 49.2°C - 50.5°C | [2][6] |

| Solubility | Very soluble in water, alcohol, acetone (B3395972); Insoluble in ether, benzene | [2][6] |

| pH (10% w/v aq. soln.) | ~6.5 - 6.75 | [2][6] |

Synthesis Pathway and Mechanism

The synthesis of choline salicylate from choline chloride and sodium salicylate is a salt metathesis or double displacement reaction. In this process, the ions of the two reactant salts exchange to form two new products. The reaction is driven to completion by the precipitation of the inorganic byproduct, sodium chloride, in a suitable non-polar organic solvent like acetone, where it is insoluble.

Reaction: (C₅H₁₄ClNO) + (C₇H₅NaO₃) → (C₁₂H₁₉NO₄) + NaCl(s)↓ (Choline Chloride + Sodium Salicylate → Choline Salicylate + Sodium Chloride)

The choline salicylate remains dissolved in the solvent and can be recovered following the removal of the sodium chloride precipitate and subsequent evaporation of the solvent.

Mechanism of Action

As an NSAID, the therapeutic effects of choline salicylate are derived from the salicylate anion. This moiety non-selectively inhibits both COX-1 and COX-2 enzymes.[3][4] By blocking the active site of these enzymes, salicylate prevents the conversion of arachidonic acid into prostaglandins (PGG₂ and subsequently PGH₂), which are key precursors for various pro-inflammatory and pyretic mediators.[1][5] This reduction in prostaglandin (B15479496) synthesis leads to the observed analgesic and anti-inflammatory effects.[5]

Caption: Mechanism of action for Choline Salicylate.

Experimental Protocol: Synthesis and Purification

The following protocol is a widely cited method for the laboratory-scale synthesis of choline salicylate.[1][7][8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Choline Chloride | 139.62 | 6.95 g |

| Sodium Salicylate | 160.10 | 8.00 g |

| Acetone (anhydrous) | 58.08 | 100 mL |

| Anhydrous Ether | 74.12 | As needed |

Synthesis Procedure

-

Reaction Setup: Combine 6.95 g of choline chloride and 8.0 g of sodium salicylate in a suitable reaction vessel containing 100 mL of acetone.[1][7]

-

Reaction Conditions: Warm the resulting suspension slightly to a temperature of 40–50°C.[1] Stir the mixture continuously for approximately 30 minutes.

-

Precipitation and Filtration: Cool the reaction mixture. The byproduct, sodium chloride, will precipitate out of the acetone.[1][7] Filter the mixture to remove the solid sodium chloride.

-

Solvent Evaporation: Remove the acetone from the filtrate under reduced pressure (e.g., using a rotary evaporator). This will yield a residue of crude choline salicylate.[1][6][7]

-

Crystallization (Optional Purification): For a higher degree of purity, dissolve the residue in a minimal amount of dry acetone (e.g., 350 mL). Add anhydrous ether (e.g., 650 mL) to the solution until it becomes cloudy.[6]

-

Isolation: Allow the solution to crystallize overnight in a cold environment (e.g., an ice chest).[6] Separate the resulting crystalline material by filtration, wash with a small amount of anhydrous ether, and dry in a vacuum oven.[6] This process yields choline salicylate with a high degree of purity.[6]

A reported yield for this synthesis method is approximately 65%.[6]

Caption: Experimental workflow for choline salicylate synthesis.

Alternative Synthesis Route

An alternative method for preparing choline salicylate involves the reaction of trimethylamine (B31210) with salicylic (B10762653) acid, followed by the addition of ethylene (B1197577) oxide.[9]

-

Formation of Trimethylamine Salicylate: Trimethylamine is reacted with salicylic acid in an aqueous medium in equimolar amounts to produce a solution of trimethylamine salicylate at a pH of approximately 6.[9]

-

Reaction with Ethylene Oxide: Ethylene oxide is then added to this solution, also in an equimolar amount. The reaction mixture is maintained at 50-55°C for about one hour.[9]

-

Product: This process results in a substantially pure aqueous solution of choline salicylate with a nearly quantitative yield.[9]

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized choline salicylate, several analytical techniques are employed.

| Technique | Purpose | Typical Parameters & Results | Reference |

| RP-HPLC | Quantification, Purity Assay, Stability Testing | Column: C18; Mobile Phase: Phosphate buffer:acetonitrile (60:40 v/v); Retention Time: ~3.163 min. | [1] |

| IR Spectroscopy | Identification | The infrared absorption spectrum should be concordant with a reference spectrum of choline salicylate. | [10] |

| UV Spectroscopy | Determination | Used for determination in aqueous solutions, with a characteristic absorbance peak around 276 nm. | [11] |

| pH Measurement | Quality Control | A 10% (w/v) aqueous solution should have a pH between 6.5 and 6.8. | [2][6] |

| Melting Point | Purity Assessment | A sharp melting point range between 49.2°C and 50.5°C indicates high purity. | [2][6] |

The stability of choline salicylate is an important consideration. It is known to be hygroscopic and photolabile in solution, requiring protection from light and moisture during storage.[6][11][12] It is generally stable in neutral and acidic aqueous media but can be susceptible to hydrolysis under strong alkaline conditions.[11][12][13]

References

- 1. Choline Salicylate | Research Grade | Supplier [benchchem.com]

- 2. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of Choline Magnesium Trisalicylate? [synapse.patsnap.com]

- 5. Choline Salicylate | C12H19NO4 | CID 54686350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3069321A - Choline salicylate composition and methods of use - Google Patents [patents.google.com]

- 7. Choline salicylate synthesis - chemicalbook [chemicalbook.com]

- 8. US4338311A - Hydrophilic choline salicylate formulation - Google Patents [patents.google.com]

- 9. US3141035A - Process for the preparation of choline salicylate - Google Patents [patents.google.com]

- 10. kreativeorganics.com [kreativeorganics.com]

- 11. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. | Sigma-Aldrich [sigmaaldrich.com]

In Vitro Anti-Inflammatory Activity of Choline Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline (B1196258) salicylate (B1505791), a non-acetylated salicylate, is utilized for its analgesic and anti-inflammatory properties. Unlike acetylated salicylates such as aspirin (B1665792), choline salicylate is considered a weak inhibitor of cyclooxygenase (COX) enzymes in vitro, suggesting its anti-inflammatory mechanism extends beyond the inhibition of prostaglandin (B15479496) synthesis.[1][2] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory activity of choline salicylate, detailing its known mechanisms of action, relevant experimental protocols, and the current landscape of available data. While specific quantitative dose-response data for choline salicylate remains limited in publicly available literature, this guide extrapolates from the broader understanding of salicylates and the known effects of choline to provide a foundational resource for researchers. The primary mechanism of action for salicylates involves the inhibition of the NF-κB signaling pathway and modulation of the MAPK pathway.

Mechanism of Action

The anti-inflammatory effects of choline salicylate are believed to be mediated through the independent or synergistic actions of its constituent parts: salicylate and choline.

Salicylate-Mediated Anti-inflammatory Effects

The anti-inflammatory properties of salicylates are primarily attributed to their ability to modulate key inflammatory signaling pathways:

-

NF-κB Pathway Inhibition: A central mechanism for the anti-inflammatory action of salicylates is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Salicylates have been shown to inhibit the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene transcription.

-

MAPK Pathway Modulation: Salicylates can also influence the mitogen-activated protein kinase (MAPK) signaling pathways, which play a crucial role in cellular responses to inflammatory stimuli. Specifically, salicylates have been observed to inhibit the activation of Extracellular signal-regulated kinases (ERK) while activating p38 MAPK. The modulation of these pathways can impact the production of inflammatory mediators.

Potential Role of Choline

The choline moiety may also contribute to the overall anti-inflammatory profile of choline salicylate. Choline has been shown to exert anti-inflammatory effects, potentially through the activation of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). This "cholinergic anti-inflammatory pathway" can lead to the suppression of pro-inflammatory cytokine production, notably Tumor Necrosis Factor-alpha (TNF-α).

A diagram illustrating the proposed signaling pathways is provided below.

Proposed signaling pathways for the anti-inflammatory action of choline salicylate.

Quantitative Data

Specific in vitro quantitative data for choline salicylate, such as IC50 values for the inhibition of various inflammatory mediators, are not extensively reported in the scientific literature. One study on various teething gels, including one containing choline salicylate, demonstrated a significant reduction in the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in human gingival fibroblasts.[3] However, the study did not isolate the effect of choline salicylate from the other ingredients in the formulation.

It is established that non-acetylated salicylates are weak inhibitors of COX enzymes in vitro. For instance, aspirin (an acetylated salicylate) has been shown to suppress lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) synthesis in RAW 264.7 macrophages with an IC50 of 5.35 µM, whereas no significant inhibition was observed with sodium salicylate at concentrations up to 100 µM.[1][2]

The choline component has been shown to dose-dependently suppress TNF release from endotoxin-activated RAW macrophage-like cells.[4]

Given the limited direct quantitative data for choline salicylate, researchers are encouraged to perform dose-response studies using the experimental protocols outlined in the following section to determine the specific potency of choline salicylate in their in vitro models.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory activity of choline salicylate.

Cell Culture

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of choline salicylate for 24 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite (B80452), a stable metabolite of NO, a key inflammatory mediator.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of choline salicylate for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to determine the nitrite concentration.

-

A workflow for the NO production assay is depicted below.

Experimental workflow for the Nitric Oxide (NO) production assay.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

-

Procedure:

-

Follow the same cell seeding, pre-treatment, and stimulation steps as in the NO production assay.

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

-

The concentration of each cytokine is determined by comparison with a standard curve.

-

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

-

Procedure:

-

Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of choline salicylate for 1 hour.

-

Stimulate the cells with an appropriate agonist (e.g., LPS or TNF-α).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

A decrease in luciferase activity indicates inhibition of NF-κB activation.

-

Western Blot Analysis for MAPK and NF-κB Signaling Pathways

Western blotting is used to detect the phosphorylation (activation) status of key proteins in the MAPK and NF-κB signaling pathways.

-

Procedure:

-

Seed RAW 264.7 cells in 6-well plates.

-

Pre-treat with choline salicylate and stimulate with LPS as described previously.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (for NF-κB), and p38, ERK, and JNK (for MAPK).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

The ratio of phosphorylated to total protein is calculated to determine the activation status.

-

A diagram of the Western blot workflow is provided below.

General workflow for Western blot analysis of signaling proteins.

Conclusion

Choline salicylate presents a compelling subject for in vitro anti-inflammatory research due to its dual-component nature and its proposed mechanisms of action that diverge from traditional NSAIDs. While direct quantitative data on its in vitro efficacy is not abundant, the established role of salicylates in inhibiting the NF-κB pathway and modulating MAPK signaling, coupled with the potential anti-inflammatory contribution of choline, provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the in vitro anti-inflammatory properties of choline salicylate and to elucidate its precise molecular targets and dose-dependent effects. Such studies are crucial for a more complete understanding of its therapeutic potential in inflammatory conditions.

References

- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 2. promega.es [promega.es]

- 3. In vitro assessment of cytokine modulation by choline salicylate, hyaluronic acid, lidocaine-based six different teething gels in human gingival fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of TNF Release by Choline Requires α7 Subunit Nicotinic Acetylcholine Receptor-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Choline Salicylate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) salicylate (B1505791), a non-steroidal anti-inflammatory drug (NSAID), is the salt formed from choline and salicylic (B10762653) acid. It is utilized for its analgesic, anti-inflammatory, and antipyretic properties, which are attributed to the salicylate moiety's inhibition of prostaglandin (B15479496) synthesis.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of choline salicylate in animal models. Due to a notable lack of published studies specifically investigating the complete pharmacokinetic profile of choline salicylate, this guide synthesizes data from studies on other salicylate salts, such as sodium salicylate and aspirin (B1665792), to describe the behavior of the salicylate component. The metabolic fate of the choline moiety is discussed based on general choline metabolism research. This guide includes a compilation of available quantitative data, detailed experimental methodologies, and visual diagrams of metabolic pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Pharmacokinetics of the Salicylate Moiety

Upon administration, choline salicylate dissociates into choline and salicylate ions. The pharmacokinetic profile of the salicylate ion has been studied in various animal models, primarily through the administration of aspirin or sodium salicylate.

Absorption

Salicylates are generally absorbed rapidly following oral administration, with initial serum levels detected within 30 minutes and peak levels occurring within 2 to 4 hours.[2] While specific quantitative data for choline salicylate is sparse, older studies suggest that it is absorbed significantly faster than acetylsalicylic acid (aspirin). This enhanced absorption is likely due to its high water solubility.[1]

Distribution

Once absorbed, salicylic acid binds reversibly to serum proteins, mainly albumin.[2] When these binding sites become saturated, any additional increase in dosage leads to a significant rise in free salicylate and its concentration in tissues.[2]

Metabolism

The metabolism of salicylic acid primarily occurs in the liver. The main metabolic pathways are:

-

Glycine (B1666218) Conjugation: Salicylic acid is conjugated with glycine to form salicyluric acid.

-

Glucuronidation: Salicylic acid can undergo glucuronidation to form salicyl acyl glucuronide and salicyl phenolic glucuronide.

-

Hydroxylation: A smaller fraction may be hydroxylated.

In rats with dietary protein deficiency, there is an observed increase in the metabolic conversion of salicylic acid to its glycine conjugate, salicyluric acid.[3]

Excretion

Salicylates and their metabolites are primarily excreted by the kidneys.[2] The rate of urinary excretion is influenced by urine pH.[2]

Quantitative Pharmacokinetic Data

The following tables summarize pharmacokinetic parameters for salicylate in various animal models, derived from studies using different salicylate salts. It is important to note that these values may not be directly extrapolated to choline salicylate but are indicative of the behavior of the salicylate moiety.

Table 1: Pharmacokinetic Parameters of Salicylate in Rats (from Sodium Salicylate Administration)

| Dose (mg/kg, IV) | Half-life (t½) | Clearance (Cl) | Volume of Distribution (Vd) | Animal Model | Study Notes |

| 2 | No significant difference from control | No significant difference from control | No significant difference from control | Sprague-Dawley, male, protein-deficient vs. control | Kinetics were dose-dependent.[3] |

| 10 | Shorter in protein-deficient | Greater in protein-deficient | No significant difference from control | Sprague-Dawley, male, protein-deficient vs. control | [3] |

| 100 | Shorter in protein-deficient | Greater in protein-deficient | No significant difference from control | Sprague-Dawley, male, protein-deficient vs. control | [3] |

Table 2: Pharmacokinetic Parameters of Salicylate in Dogs (from Aspirin Administration)

| Parameter | Immature Dogs (12-16 weeks) | Adult Dogs (1-2 years) | Study Notes |

| Half-life (t½) | Shorter | Longer | Following single IV dose of aspirin (17.5 mg/kg).[4] |

| Clearance (Cl) | More rapid | Slower | Following single IV dose of aspirin (17.5 mg/kg).[4] |

| Mean Residence Time | Lower | Higher | Following single IV dose of aspirin (17.5 mg/kg).[4] |

| Peak Plasma Conc. (Cmax) | 64.5 ± 2.38 mg/L | 95.9 ± 12.2 mg/L | Following single oral dose of buffered aspirin (35 mg/kg).[4] |

Table 3: Pharmacokinetic Parameters of Salicylic Acid in Sheep (from Sodium Salicylate Administration)

| Dose (mg/kg) | Route | Half-life (t½ el) (h) | Bioavailability (F) | Cmax (µg/mL) |

| 200 | IV | 1.16 ± 0.32 | - | - |

| 200 | Oral | 1.90 ± 0.35 | 64% | 8.27 ± 2.38 |

| 100 | Oral | - | - | 4.22 ± 2.33 |

Data from a study in healthy sheep.[5][6]

Metabolism of the Choline Moiety

Upon dissociation, the choline cation is expected to enter the body's choline pool and undergo metabolism through established pathways.

-

Acetylcholine Synthesis: Choline is a precursor for the synthesis of the neurotransmitter acetylcholine.[7]

-

Phospholipid Synthesis (Kennedy Pathway): Choline is phosphorylated and converted to cytidine (B196190) diphosphate-choline (CDP-choline), which is then used to synthesize phosphatidylcholine, a key component of cell membranes.

-

Oxidation to Betaine: Choline can be oxidized in the liver and kidneys to form betaine. Betaine is an important methyl donor in the methionine cycle, which is crucial for various metabolic processes.[7]

Studies on the administration of choline chloride in rats have shown a dose-dependent increase in plasma choline concentration.[8] The uptake of choline into tissues, particularly the liver and kidneys, is rapid.[9]

Experimental Protocols

Animal Models

-

Species: Sprague-Dawley rats and Beagle dogs are commonly used models.

-

Health Status: Animals should be healthy and acclimated to the laboratory environment before the study.

-

Housing: Animals should be housed in controlled conditions with a standard diet and access to water ad libitum.

Drug Administration

-

Formulation: Choline salicylate can be dissolved in water for oral or intravenous administration.

-

Route of Administration: Oral (gavage) and intravenous (bolus injection) are common routes for pharmacokinetic studies.

-

Dosing: Doses should be determined based on the study objectives and the known pharmacology of salicylates.

Sample Collection

-

Blood Sampling: Blood samples are typically collected from the jugular vein or other appropriate sites at predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes).

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -20°C or -80°C until analysis.

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS/MS) detection is the standard method for quantifying salicylate and choline in plasma samples.[1][3]

-

Sample Preparation: Plasma samples typically undergo protein precipitation followed by centrifugation before injection into the HPLC system.

-

Chromatographic Conditions: A C18 column is often used for separation, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.[1]

Visualizations

Metabolic Pathways

Caption: Major metabolic pathways of salicylic acid.

Caption: Simplified metabolic fate of choline.

Experimental Workflow

Caption: General workflow for a pharmacokinetic study.

Conclusion and Future Directions

The available data indicates that the salicylate moiety from various salt forms is rapidly absorbed and extensively metabolized in common animal models. The choline component is expected to enter the endogenous choline pool and participate in normal physiological pathways. However, there is a clear and significant gap in the scientific literature regarding the specific and complete pharmacokinetic profile of choline salicylate itself. Future research should focus on conducting dedicated pharmacokinetic studies of choline salicylate in relevant animal models. Such studies should aim to provide quantitative data on the absorption, distribution, metabolism, and excretion of both the salicylate and choline moieties, allowing for a direct comparison with other salicylate formulations and a more complete understanding of this compound's behavior in vivo.

References

- 1. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salicylates | Veterian Key [veteriankey.com]

- 3. Pharmacokinetics, metabolism and disposition of salicylate in protein-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BASi® | Method Development And Validation Of An Hplc Assay For Choline In Carbachol Formulations Using A Post Column Reactor And A Chemically Modified Glassy Carbon Electrode [basinc.com]

- 5. Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep [ouci.dntb.gov.ua]

- 6. Reconciling Human-Canine Differences in Oral Bioavailability: Looking beyond the Biopharmaceutics Classification System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An introduction to the nutrition and metabolism of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake and metabolism of choline by rat brain after acute choline administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Choline - Wikipedia [en.wikipedia.org]

Choline Salicylate Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of choline (B1196258) salicylate (B1505791) in various organic solvents, intended for researchers, scientists, and professionals in drug development. This document details the physicochemical factors governing its solubility, presents available solubility data, and outlines a detailed experimental protocol for its determination.

Introduction to Choline Salicylate

Choline salicylate is the choline salt of salicylic (B10762653) acid, belonging to the non-steroidal anti-inflammatory drug (NSAID) class. It exhibits analgesic, anti-inflammatory, and antipyretic properties. Its ionic liquid nature, characterized by a low melting point and good solubility in certain solvents, makes it a versatile active pharmaceutical ingredient (API) for various formulations. Understanding its solubility profile in different organic solvents is crucial for formulation development, purification processes, and analytical method development.

Factors Influencing Choline Salicylate Solubility

The solubility of choline salicylate is primarily governed by its molecular structure, which combines an ionic salt character with the ability to engage in hydrogen bonding.

-

Ionic Nature : As a salt, choline salicylate consists of a quaternary ammonium (B1175870) cation (choline) and a carboxylate anion (salicylate). This ionic character significantly contributes to its high solubility in polar solvents, particularly water, where it can readily dissociate into its constituent ions.[1][2]

-

Hydrogen Bonding : The presence of a hydroxyl group on the salicylate moiety and the hydroxyl group on the choline cation allows for the formation of hydrogen bonds with protic solvents like alcohols.[2] This interaction further enhances its solubility in such solvents.

-

Polarity : The overall polarity of the molecule dictates its affinity for solvents. Choline salicylate, with its ionic and hydrogen-bonding functionalities, is a polar molecule and therefore exhibits favorable solubility in polar solvents. Conversely, it has very limited solubility in non-polar, aprotic solvents such as hydrocarbons and ethers.[1][3]

Solubility of Choline Salicylate in Organic Solvents

While precise quantitative solubility data for choline salicylate in a wide range of organic solvents is not extensively available in publicly accessible literature, a qualitative understanding can be derived from various sources. The following table summarizes the available information.

| Solvent Category | Solvent | Qualitative Solubility | Quantitative Solubility (g/100mL) |

| Protic Solvents | Water | Very Soluble[1] | 97 (by weight)[3] |

| Ethanol | Soluble / Dissolves Well[1][4] | Data not available | |

| Glycerine | Extremely Soluble[3] | Data not available | |

| Aprotic Polar Solvents | Acetone | Soluble / Dissolves Well[1][3] | Data not available |

| DMSO | Slightly Soluble[5] | Data not available | |

| Methanol | Slightly Soluble[5] | Data not available | |

| Aprotic Non-Polar Solvents | Diethyl Ether | Practically Insoluble[1][3] | Data not available |

| Benzene | Insoluble[3] | Data not available | |

| Petroleum Ether | Insoluble[3] | Data not available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of choline salicylate can be reliably determined using the shake-flask method, a widely accepted technique for pharmaceutical compounds. The following protocol is a generalized procedure based on guidelines from the World Health Organization (WHO) and the United States Pharmacopeia (USP).

4.1. Materials and Equipment

-

Choline Salicylate (pure, solid form)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid choline salicylate to a series of glass vials. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to each vial.

-

Prepare each solvent system in triplicate to ensure the reliability of the results.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker with the temperature maintained at a constant, specified value (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of choline salicylate of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Dilute the saturated sample solutions with the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and determine the concentration of choline salicylate.

-

-

Calculation:

-

Calculate the solubility of choline salicylate in the solvent using the concentration obtained from the HPLC analysis and the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of equilibrium solubility using the shake-flask method.

Caption: Workflow for determining choline salicylate solubility via the shake-flask method.

Conclusion

The solubility of choline salicylate is a critical parameter for its application in pharmaceutical development. Its ionic nature and hydrogen bonding capacity result in high solubility in polar, protic solvents and poor solubility in non-polar, aprotic solvents. While comprehensive quantitative data remains limited in the public domain, the well-established shake-flask method provides a reliable means for its experimental determination. This guide provides the foundational knowledge and a practical framework for researchers working with this important API.

References

- 1. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. US3069321A - Choline salicylate composition and methods of use - Google Patents [patents.google.com]

- 4. Choline Salicylate, Pharmaceutical Intermediate Available at Best Price, CAS No: 2016-36-6 [jigspharma.com]

- 5. Cas 2016-36-6,Choline salicylate | lookchem [lookchem.com]

Choline Salicylate: A Technical Guide to its Crystalline Structure and Solid-State Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) salicylate (B1505791), an active pharmaceutical ingredient known for its analgesic and anti-inflammatory properties, exists as a crystalline solid at room temperature. Despite its long history of use, detailed public information regarding its crystal structure and potential polymorphism is notably scarce. This technical guide synthesizes the available scientific and patent literature to provide a comprehensive overview of the solid-state characteristics of choline salicylate. While single-crystal X-ray diffraction data remains elusive in the public domain, this document details the known physicochemical properties, methods of preparation for its crystalline form, and explores the current understanding of its solid-state behavior. The absence of polymorphism studies is also highlighted, indicating a significant area for future research in the solid-state chemistry of this compound.

Introduction

Physicochemical Properties

Choline salicylate is consistently reported as a crystalline solid. Key physicochemical properties gathered from various sources are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₉NO₄ | [1] |

| Molecular Weight | 241.28 g/mol | [1] |

| Melting Point | 49.2–50.0 °C | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Extremely soluble in water, alcohol, acetone (B3395972), and glycerine. Insoluble in anhydrous ether, benzene, and petroleum ether. | [2] |

| Hygroscopicity | Hygroscopic | [2] |

| Stability | Discolors on exposure to light. Incompatible with strong acids, iron salts, and strong alkalies. | [2] |

Table 1: Physicochemical Properties of Choline Salicylate

Crystal Structure

As of the latest literature review, a definitive single-crystal X-ray diffraction study providing detailed crystallographic data for choline salicylate (such as unit cell parameters, space group, and atomic coordinates) has not been publicly reported. The description of choline salicylate as a "well-defined crystalline compound" in early patents suggests that such a characterization is feasible and may have been performed internally by pharmaceutical developers.[2]

A 2020 study investigated the liquid structure of choline salicylate using X-ray scattering and vibrational spectroscopy, providing insights into the ion pairing and hydrogen bonding in the molten state.[3] However, this study does not provide information on the long-range order present in the crystalline solid.

The lack of publicly available crystallographic data represents a significant knowledge gap. A definitive crystal structure determination would be invaluable for understanding the intermolecular interactions that govern the solid-state properties of choline salicylate and would serve as a foundation for any future studies on polymorphism.

Polymorphism

A thorough search of the scientific and patent literature did not reveal any studies on the polymorphism of choline salicylate. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a drug can exhibit different physical properties, which can have a profound impact on its therapeutic efficacy and the stability of the drug product.

The absence of any reported polymorphs of choline salicylate could indicate several possibilities:

-

The compound may be monomorphic under the conditions studied so far.

-

Polymorphism screening has not been a focus of research for this compound.

-

Any discoveries of polymorphs have not been disclosed in the public domain.

Given the importance of polymorphism in the pharmaceutical industry, a systematic polymorph screen of choline salicylate would be a valuable area of future research.

Experimental Protocols

Synthesis and Crystallization of Choline Salicylate

The following protocol for the preparation of crystalline choline salicylate is based on the method described in the patent by Broh-Kahn et al. (1962).[2]

Materials:

-

Choline chloride

-

Sodium salicylate

-

Anhydrous methanol (B129727)

-

Anhydrous acetone

-

Anhydrous ether

Procedure:

-

Dissolve equimolar amounts of choline chloride and sodium salicylate in anhydrous methanol.

-

Stir the mixture, which will result in the precipitation of sodium chloride.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Evaporate the methanol from the filtrate under reduced pressure to obtain a residue.

-

Dissolve the residue in anhydrous acetone.

-

Slowly add anhydrous ether to the acetone solution until turbidity is observed.

-

Allow the solution to stand, preferably at a reduced temperature, to induce crystallization.

-

Collect the crystalline choline salicylate by filtration.

-

Wash the crystals with anhydrous ether and dry under vacuum.

Caption: Workflow for the synthesis and crystallization of choline salicylate.

Conclusion and Future Outlook

Choline salicylate is a crystalline pharmaceutical compound with established therapeutic use. However, this technical guide reveals a significant lack of publicly available data on its detailed crystal structure and polymorphism. The provided synthesis and crystallization protocols offer a starting point for obtaining solid material for further study. Future research should prioritize the determination of the single-crystal structure of choline salicylate. A systematic polymorph screen is also warranted to fully characterize its solid-state landscape. Such studies would provide invaluable information for formulation development, ensuring the quality, stability, and efficacy of pharmaceutical products containing choline salicylate.

References

Thermogravimetric Analysis of Choline Salicylate Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of choline (B1196258) salicylate (B1505791), a non-steroidal anti-inflammatory drug (NSAID) and an ionic liquid. This document details the thermal stability and decomposition profile of choline salicylate, offers a standardized experimental protocol for its analysis, and visualizes key experimental and biological pathways.

Introduction to Choline Salicylate and its Thermal Stability

Choline salicylate is a salt formed from choline and salicylic (B10762653) acid, belonging to the non-steroidal anti-inflammatory drugs (NSAIDs) group.[1] It functions by inhibiting prostaglandin (B15479496) synthesis, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[1] Characterized as an ionic liquid, it is a highly hygroscopic, non-toxic, and biodegradable substance with a melting point of 49.2–50.0 °C.[1]

Thermogravimetric analysis (TGA) is a crucial technique in pharmaceutical sciences for evaluating the thermal stability of active pharmaceutical ingredients (APIs) like choline salicylate. TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This analysis provides critical data on decomposition temperatures, the presence of volatile components, and the overall thermal behavior of the material, which is essential for determining appropriate storage conditions and ensuring product shelf-life.[2]

Thermogravimetric Profile of Choline Salicylate

While specific, publicly available TGA data for choline salicylate is limited, a representative thermal decomposition profile can be projected based on its chemical nature as a choline-based ionic liquid and an organic salt. The decomposition is expected to occur in distinct stages. The following tables present illustrative quantitative data that might be expected from a TGA analysis of choline salicylate under a controlled nitrogen atmosphere.

Table 1: Illustrative TGA Data for Choline Salicylate Decomposition

| Parameter | Value | Unit |

| Onset of Decomposition (Tonset) | ~ 180 - 200 | °C |

| Temperature of Maximum Decomposition Rate (Tpeak) - Stage 1 | ~ 220 - 240 | °C |

| Temperature of Maximum Decomposition Rate (Tpeak) - Stage 2 | ~ 300 - 350 | °C |

| Final Residue at 600 °C | < 5 | % |

Table 2: Illustrative Mass Loss Stages for Choline Salicylate

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Evolved Components |

| Initial Volatiles | 50 - 150 | 1 - 3 | Adsorbed water/volatile impurities |

| Stage 1 | 180 - 280 | 40 - 50 | Decomposition of the salicylate moiety (e.g., CO2, phenol) |

| Stage 2 | 280 - 400 | 45 - 55 | Decomposition of the choline moiety and further breakdown of intermediates |

Experimental Protocol for TGA of Choline Salicylate

This section outlines a detailed methodology for conducting the thermogravimetric analysis of choline salicylate.

3.1. Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 600 °C with a sensitive microbalance.

-

Sample Pans: Inert pans, typically alumina (B75360) or platinum.

-

Purge Gas: High-purity nitrogen (99.99% or higher).

-

Sample: Choline salicylate powder, stored in a desiccator to minimize moisture absorption.

3.2. Experimental Procedure

-

Instrument Preparation:

-

Turn on the TGA instrument and the nitrogen purge gas.

-

Set the nitrogen flow rate to a constant value, typically 20-50 mL/min, to ensure an inert atmosphere and to carry away decomposition products.

-

Perform a baseline run with an empty sample pan to subtract any instrumental drift.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of choline salicylate into a clean, tared TGA sample pan.

-

Record the exact sample weight.

-

Place the sample pan into the TGA furnace.

-

-

TGA Analysis Program:

-

Equilibration: Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before heating.

-

Heating Ramp: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve (thermogram).

-

Plot the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss (Tpeak).

-

Determine the onset temperature of decomposition (Tonset) by identifying the initial temperature at which significant mass loss begins.

-

Calculate the percentage mass loss for each decomposition stage.

-

Determine the final residual mass at the end of the experiment.

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis of choline salicylate.

4.2. Signaling Pathway: Inhibition of Prostaglandin Synthesis by Salicylate

Choline salicylate's therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes by its active component, salicylate. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.

References

Spectroscopic characterization (NMR, IR, UV-Vis) of choline salicylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of choline (B1196258) salicylate (B1505791), a prominent active pharmaceutical ingredient known for its analgesic and anti-inflammatory properties. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational resource for quality control, stability testing, and formulation development.

Introduction